1-ethyl-1H-indol-5-amine
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Overview
Description
1-ethyl-1H-indol-5-amine is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. The indole ring system is composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This structure is prevalent in many biologically active molecules, making indole derivatives crucial in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-1H-indol-5-amine typically involves the alkylation of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles. For this compound, the starting material is usually 5-nitroindole, which undergoes reduction to form 5-aminoindole. This intermediate is then alkylated with ethyl halides under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-1H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole-5-carboxylic acids.
Reduction: Reduction reactions can convert nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions occur readily on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Indole-5-carboxylic acids.
Reduction: this compound from nitroindole.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
1-ethyl-1H-indol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-1H-indol-5-amine involves its interaction with various molecular targets. The indole ring system allows it to bind to multiple receptors and enzymes, modulating their activity. For instance, indole derivatives are known to inhibit enzymes like cyclooxygenase, which plays a role in inflammation. The compound’s ability to interact with DNA and proteins also contributes to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-indol-5-amine
- 1-ethyl-1H-indol-3-amine
- 1-ethyl-2-methyl-1H-indol-5-amine
Comparison
1-ethyl-1H-indol-5-amine is unique due to its specific substitution pattern on the indole ring. This substitution influences its chemical reactivity and biological activity. Compared to 1-methyl-1H-indol-5-amine, the ethyl group provides different steric and electronic effects, potentially altering its interaction with biological targets. Similarly, the position of the amino group in this compound distinguishes it from 1-ethyl-1H-indol-3-amine, affecting its chemical properties and applications .
Properties
IUPAC Name |
1-ethylindol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-12-6-5-8-7-9(11)3-4-10(8)12/h3-7H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYBQQPHRWZTTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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